molecular formula C17H16ClN3S B124951 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 153332-10-6

5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B124951
M. Wt: 329.8 g/mol
InChI Key: GJPMHQYGBHVAIX-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (hereafter referred to as 5-CP-3-MP-4,5-DHP-1H-PC) is a small molecule, synthetically derived from carbothioic acid and pyrazole and is commonly used in scientific research as a tool to study biochemical and physiological effects. This molecule has been extensively studied in recent years and is known to have various applications in the field of medicine, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : Compounds similar to 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide have been synthesized and characterized using various techniques like X-ray diffraction, FT-IR, and UV-Vis spectroscopies. These compounds exhibit specific intermolecular interactions and are analyzed using Hirshfeld topology analysis (Uzun, 2022).

Antimicrobial Potential

  • Antimicrobial Activity : Some derivatives of this compound have been studied for their antimicrobial potential. For instance, a novel pyrazole derivative exhibited in vitro antimicrobial activity against several bacterial and fungal strains, determined using disc diffusion and broth microdilution assays (Sivakumar et al., 2020).

Antidepressant and Anxiolytic Activities

  • Antidepressant and Anxiolytic Effects : Research has also explored the antidepressant and anxiolytic activities of similar compounds. For example, a study found that some derivatives exhibited significant antidepressant and anxiolytic effects in animal models (Koç et al., 2014).

Anticancer Potential

  • Anticancer Properties : Certain derivatives have shown potential as anticancer agents. They exhibit antiproliferative activity against various cancer cell lines and can induce cell cycle arrest and apoptosis in cancer cells (Wang et al., 2017).

Antifungal and Antibacterial Activities

  • Antifungal and Antibacterial Efficacy : Synthesized derivatives have been evaluated for their antimicrobial activities, showing moderate antibacterial and good antifungal activities. Some compounds specifically exhibit significant antifungal activity against certain strains (Chawla et al., 2010).

Corrosion Inhibition

  • Corrosion Inhibition : Pyrazole derivatives, including those similar to the compound , have been studied for their corrosion inhibition properties on metals like mild steel in acidic environments. These studies are vital for understanding how these compounds can protect metals from corrosion (Ouici et al., 2016).

Anticonvulsant Activity

  • Anticonvulsant Properties : Some derivatives have been synthesized and tested for anticonvulsant activity. Certain compounds demonstrated a reduction in seizure activity and increased survival rate in animal models, suggesting their potential use in treating convulsive disorders (Beyhan et al., 2017).

properties

IUPAC Name

3-(4-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c1-11-2-4-12(5-3-11)15-10-16(21(20-15)17(19)22)13-6-8-14(18)9-7-13/h2-9,16H,10H2,1H3,(H2,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPMHQYGBHVAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 2
5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 3
5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 4
Reactant of Route 4
5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 5
5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 6
5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Citations

For This Compound
1
Citations
B Mathew, J Suresh, S Anbazhagan… - … System Agents in …, 2013 - ingentaconnect.com
In the five membered nitrogen containing heterocyclic family, pyrazoline could be recognized as a promising scaffold for the inhibition of Monoamine oxidase. Substitution at 1, 3 and 5-…
Number of citations: 50 www.ingentaconnect.com

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